molecular formula C20H22N2O3S B2953943 (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide CAS No. 2035022-39-8

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2953943
CAS No.: 2035022-39-8
M. Wt: 370.47
InChI Key: JKERZUFFBVMBCK-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide” is a sulfonamide derivative characterized by a benzofuran moiety, a dimethylaminoethyl side chain, and a phenylethenesulfonamide group. The sulfonamide group (SO₂NH) is a common pharmacophore known for hydrogen-bonding capabilities, which may influence solubility and biological activity .

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-22(2)18(20-14-17-10-6-7-11-19(17)25-20)15-21-26(23,24)13-12-16-8-4-3-5-9-16/h3-14,18,21H,15H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKERZUFFBVMBCK-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 334.41 g/mol

The compound features a benzofuran moiety, which is known for its diverse biological activities, and a sulfonamide group that can enhance solubility and bioavailability.

Anticancer Properties

Research has indicated that compounds containing benzofuran derivatives exhibit significant anticancer activity. A study explored the cytotoxic effects of similar benzofuran-based compounds on various cancer cell lines, demonstrating that these compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-715.0PI3K/Akt inhibition
This compound A549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neurotransmitter levels and exhibit antioxidant properties, contributing to neuronal survival under stress conditions.

Case Study 1: In Vivo Efficacy

In a recent animal model study, the administration of this compound demonstrated significant reductions in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of related benzofuran compounds. It was found that these compounds could inhibit specific kinases involved in cancer progression, providing insights into how this compound may exert its effects.

Comparison with Similar Compounds

Key Observations:

Benzofuran vs.

Amino Group Variations: The dimethylaminoethyl chain in the target compound is less sterically hindered than thiomorpholino (6-membered ring with S) or pyrrolidinyl (5-membered ring) , which may improve conformational flexibility.

Sulfonamide Core : All compounds share the sulfonamide group, but its connectivity differs. For example, the benzenesulfonamide in forms a planar crystal structure via hydrogen bonds, suggesting similar packing behavior in the target compound .

Pharmacological and Chemical Implications

While biological data for the target compound is absent, related compounds provide insights:

  • Quinoline Derivatives: SzR-105 , a quinoline-carboxamide with a dimethylamino group, highlights the role of amino groups in enhancing bioavailability and membrane permeability.
  • Crystal Engineering : The planar sulfonamide in facilitates tight crystal packing, suggesting the target compound’s crystallinity could be tunable via substituent modification.

Q & A

Q. What are the standard protocols for synthesizing (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide?

Synthesis typically involves multi-step reactions starting with functionalized benzofuran precursors. For example:

  • Step 1 : React 2-amino-substituted benzofuran derivatives with sulfonylating agents (e.g., benzenesulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonamide core .
  • Step 2 : Introduce the dimethylaminoethyl group via nucleophilic substitution or reductive amination, using reagents like dimethylamine and formaldehyde .
  • Step 3 : Ensure stereochemical control (E-configuration) by employing reaction conditions that favor trans-addition, such as low-temperature coupling or catalytic asymmetric synthesis .

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical due to byproduct formation.
  • Intermediate characterization (NMR, HRMS) is recommended at each step .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of techniques:

  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., benzenesulfonamide derivatives in and were structurally confirmed via this method) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the benzofuran ring (~6.5–7.5 ppm) and sulfonamide NH (~8–10 ppm) .
    • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonamide coupling step?

Low reactivity in sulfonamide formation often arises from steric hindrance or poor leaving-group ability. Strategies include:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Elevated temperatures (50–80°C) accelerate reaction rates but may require inert atmospheres to prevent decomposition .

Case Study :
In , substituting 2-aminophenol derivatives with electron-withdrawing groups increased coupling efficiency by 20–30% .

Q. How should researchers address discrepancies in reported biological activities of sulfonamide analogs?

Contradictions in bioactivity data (e.g., enzyme inhibition vs. inactivity) may stem from:

  • Structural variations : Subtle changes in substituents (e.g., methoxy vs. nitro groups) alter binding affinity. For example, highlights how chloro and methoxy substituents on benzenesulfonamides influence anti-hypertensive activity .
  • Assay conditions : Differences in pH, temperature, or enzyme isoforms can affect results. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence-based assays).

Recommendation :
Perform meta-analyses of structure-activity relationships (SAR) using databases like PubChem or ChEMBL to identify consensus patterns .

Q. What mechanistic insights exist for the biological activity of this compound?

Sulfonamides often act via:

  • Enzyme inhibition : Competitive binding to catalytic sites (e.g., carbonic anhydrase inhibition by benzenesulfonamides in ) .
  • Receptor modulation : The dimethylaminoethyl group may enhance membrane permeability, enabling interactions with intracellular targets .

Q. Experimental Design :

  • Molecular docking : Predict binding modes using software like AutoDock Vina.
  • Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.